HTH-02-006: A Targeted Approach to NUAK2 Inhibition in Cancer Therapy
HTH-02-006: A Targeted Approach to NUAK2 Inhibition in Cancer Therapy
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth technical overview of HTH-02-006, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo-YAP signaling pathway in oncology.
Core Target: HTH-02-006 is a small molecule inhibitor that specifically targets NUAK2, a serine/threonine kinase that plays a crucial role in the Hippo-YAP signaling pathway.[1][2][3] NUAK2 has been identified as a critical downstream effector of the transcriptional co-activator YAP, which is frequently dysregulated in various human cancers.[4][5][6] The expression of NUAK2 is often elevated in cancer cells, correlating with poor prognoses and metastasis.[7]
Mechanism of Action: HTH-02-006 exerts its therapeutic effect by inhibiting the kinase activity of NUAK2.[1][3] This inhibition prevents the phosphorylation of downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) at serine 445.[1][3][5][8] The dephosphorylation of MYPT1 leads to a reduction in the phosphorylation of Myosin Light Chain (MLC), which in turn disrupts actomyosin cytoskeleton dynamics.[1][3] This disruption is critical as the actomyosin cytoskeleton is involved in a positive feedback loop that promotes the nuclear localization and activity of YAP.[5][6] By inhibiting NUAK2, HTH-02-006 effectively dampens this feedback loop, leading to the inactivation of YAP and the downregulation of its target genes, including NUAK2 itself and the proto-oncogene c-MYC.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for HTH-02-006 from various in vitro and in vivo studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (NUAK2) | 126 nM | In vitro kinase assay with [γ-32P]ATP and Sakamototide substrate. | [1][3] |
Table 1: In Vitro Kinase Inhibitory Activity of HTH-02-006
| Cell Line | Cancer Type | YAP Status | IC50 (Growth Inhibition) | Assay Duration | Reference |
| HuCCT-1 | Liver Cancer | High | More sensitive than YAP-low cells | 120 hours | [1][4] |
| SNU475 | Liver Cancer | High | More sensitive than YAP-low cells | 120 hours | [1][4] |
| HepG2 | Liver Cancer | Low | Less sensitive than YAP-high cells | 120 hours | [1][4] |
| SNU398 | Liver Cancer | Low | Less sensitive than YAP-high cells | 120 hours | [1][4] |
| LAPC-4 | Prostate Cancer | - | 4.65 µM | 9 days | [1] |
| 22RV1 | Prostate Cancer | - | 5.22 µM | 9 days | [1] |
| HMVP2 | Prostate Cancer | - | 5.72 µM | 9 days | [1] |
Table 2: In Vitro Cell Growth Inhibition by HTH-02-006
| Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| TetO-YAP S127A Transgenic Mice | YAP-induced Hepatomegaly | 10 mg/kg, i.p., twice daily | 14 days | Significantly suppressed hepatomegaly (reduced liver/body weight ratio). | [1][5] |
| HMVP2 Prostate Cancer Allograft in FVB Mice | Prostate Cancer | 10 mg/kg, i.p., twice daily | 20 days | Significantly inhibited tumor growth. | [1][3] |
| HuCCT-1 Xenograft in Nude Mice | Liver Cancer | 10 mg/kg, i.p., twice daily | 30 days | Attenuated tumor growth rates. | [5] |
Table 3: In Vivo Efficacy of HTH-02-006
Experimental Protocols
In Vitro NUAK2 Kinase Assay: The inhibitory activity of HTH-02-006 on NUAK2 kinase was determined using a radioisotope-based filter binding assay. Recombinant NUAK2 enzyme was incubated with the substrate Sakamototide (200 µM) and [γ-32P]ATP (100 µM) in a kinase reaction buffer.[4] Varying concentrations of HTH-02-006 were added to the reaction mixture. The reaction was allowed to proceed at 30°C for a specified time and then stopped. The reaction mixture was then transferred to a phosphocellulose filter membrane, which binds the phosphorylated substrate. After washing to remove unincorporated [γ-32P]ATP, the radioactivity on the filter was quantified using a scintillation counter. The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis for Phosphorylated Proteins: Cancer cell lines were treated with various concentrations of HTH-02-006 for specified durations. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies specific for phosphorylated MYPT1 (S445), total MYPT1, phosphorylated MLC, and total MLC overnight at 4°C.[4] After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Growth Inhibition Assay: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of HTH-02-006 or DMSO as a vehicle control. After the indicated incubation period (e.g., 120 hours), cell viability was assessed using the crystal violet staining method.[4] The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell growth inhibition was calculated relative to the DMSO-treated control cells, and the IC50 values were determined by non-linear regression analysis.
Tumor Spheroid Growth Assay: Prostate cancer cells were seeded in ultra-low attachment 96-well plates to promote the formation of three-dimensional tumor spheroids. Once the spheroids reached a certain size, they were treated with different concentrations of HTH-02-006.[1] The growth of the spheroids was monitored over several days by capturing images and measuring the spheroid diameter or volume. The IC50 values were calculated based on the inhibition of spheroid growth.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of HTH-02-006 in the Hippo-YAP pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HTH-02-006 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. NUAK2 is a critical YAP target in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NUAK family kinase 2 is a novel therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graylab.stanford.edu [graylab.stanford.edu]
